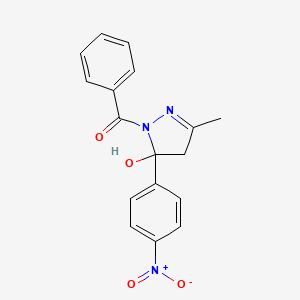![molecular formula C22H22N2O3 B5373771 N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,3-dimethylbenzamide](/img/structure/B5373771.png)
N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,3-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,3-dimethylbenzamide, commonly known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class. It is a popular research chemical that has been used extensively in scientific research due to its unique psychoactive effects. MDPV is a potent stimulant that has been found to have a similar mechanism of action to other stimulants such as amphetamines and cocaine.
作用机制
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for reuptake and prevents them from functioning properly, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels leads to the stimulant effects of MDPV.
Biochemical and Physiological Effects:
MDPV has been found to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. MDPV has also been found to increase locomotor activity and induce hyperactivity in animals. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, leading to its potent stimulant effects.
实验室实验的优点和局限性
MDPV has a number of advantages for use in laboratory experiments. It is a well-established research chemical that has been used extensively in scientific studies. MDPV has a unique mechanism of action that makes it a valuable tool for investigating the effects of stimulants on the central nervous system. However, there are also limitations to the use of MDPV in laboratory experiments. It is a potent stimulant that can be dangerous if not handled properly. Additionally, the effects of MDPV on the cardiovascular system can make it difficult to use in certain studies.
未来方向
There are many potential future directions for MDPV research. One area of interest is the investigation of the long-term effects of MDPV use on the brain. Another potential direction is the development of new therapeutic agents based on the structure of MDPV. Additionally, the effects of MDPV on the cardiovascular system could be further investigated to better understand the risks associated with its use. Overall, MDPV is a valuable research tool that has the potential to yield important insights into the effects of stimulants on the brain and body.
合成方法
MDPV is synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone with 3,4-dimethylpyridine in the presence of methylamine. The reaction is carried out in a solvent such as acetic acid or methanol, and the product is purified using various chromatography techniques. The synthesis method of MDPV is well established and has been used in numerous studies.
科学研究应用
MDPV has been used in various scientific studies to investigate its effects on the central nervous system. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. MDPV has been shown to increase the release of dopamine, norepinephrine, and serotonin, leading to its potent stimulant effects. MDPV has also been used in studies investigating its effects on the cardiovascular system, as it has been found to increase heart rate and blood pressure.
属性
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15-8-6-10-18(16(15)2)21(25)24-14-17-9-7-13-23-22(17)27-20-12-5-4-11-19(20)26-3/h4-13H,14H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXAUGGYGMFHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5373688.png)

![N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5373702.png)
![8-fluoro-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one](/img/structure/B5373711.png)
![4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5373723.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5373731.png)
![4-[3-(2-hydroxy-5-nitrophenyl)acryloyl]phenyl 2-furoate](/img/structure/B5373732.png)

![N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5373738.png)
![N-isopropyl-8-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5373743.png)
![4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373753.png)
![6-{2-[3-methoxy-4-(3-methylbutoxy)phenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B5373763.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5373769.png)
![(3R*,3aR*,7aR*)-1-(6-methoxypyrimidin-4-yl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5373782.png)